molecular formula C18H17NO2 B5635160 1-(1-Benzyl-5-hydroxy-2-methylindol-3-yl)ethanone

1-(1-Benzyl-5-hydroxy-2-methylindol-3-yl)ethanone

Cat. No.: B5635160
M. Wt: 279.3 g/mol
InChI Key: ULFKTRMEKNZDRI-UHFFFAOYSA-N
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Description

1-(1-Benzyl-5-hydroxy-2-methylindol-3-yl)ethanone is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Properties

IUPAC Name

1-(1-benzyl-5-hydroxy-2-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-12-18(13(2)20)16-10-15(21)8-9-17(16)19(12)11-14-6-4-3-5-7-14/h3-10,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFKTRMEKNZDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320569
Record name 1-(1-benzyl-5-hydroxy-2-methylindol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661081
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

94004-61-2
Record name 1-(1-benzyl-5-hydroxy-2-methylindol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(1-Benzyl-5-hydroxy-2-methylindol-3-yl)ethanone typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1-Benzyl-5-hydroxy-2-methylindol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-5-hydroxy-2-methylindol-3-yl)ethanone involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

1-(1-Benzyl-5-hydroxy-2-methylindol-3-yl)ethanone can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Benzyl-5-hydroxy-2-methylindol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1-Benzyl-5-hydroxy-2-methylindol-3-yl)ethanone

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